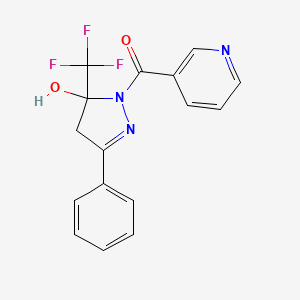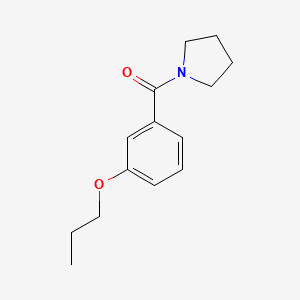
1-(3-propoxybenzoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-propoxybenzoyl)pyrrolidine, also known as PBP, is a synthetic compound that belongs to the class of pyrrolidine-based compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience research.
Scientific Research Applications
1-(3-propoxybenzoyl)pyrrolidine has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to possess significant analgesic and anti-inflammatory properties, making it a promising candidate for the development of novel pain management drugs. Additionally, this compound has been found to exhibit potent anticonvulsant and neuroprotective effects, indicating its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 1-(3-propoxybenzoyl)pyrrolidine is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. This compound has been shown to enhance the activity of GABA receptors, resulting in increased inhibitory neurotransmission and reduced neuronal excitability. Additionally, this compound has been found to block the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, anti-inflammatory effects, anticonvulsant effects, and neuroprotection. This compound has also been found to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
1-(3-propoxybenzoyl)pyrrolidine offers several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield, making it readily available for use in research. Additionally, this compound has been found to exhibit potent and selective effects on various neurotransmitter systems, making it a valuable tool for studying the mechanisms underlying neurological disorders. However, there are also some limitations to the use of this compound in research. For example, its effects may vary depending on the animal model used, and its potential for toxicity and side effects must be carefully monitored.
Future Directions
There are several potential future directions for research on 1-(3-propoxybenzoyl)pyrrolidine. One area of interest is the development of novel pain management drugs based on this compound. Additionally, further research is needed to fully understand the mechanisms underlying this compound's anticonvulsant and neuroprotective effects, and its potential use in the treatment of neurological disorders. Finally, the development of more selective and potent analogs of this compound may lead to the development of more effective drugs with fewer side effects.
Conclusion:
In conclusion, this compound is a synthetic compound with significant potential for use in various fields, including medicinal chemistry, drug development, and neuroscience research. Its analgesic, anti-inflammatory, anticonvulsant, and neuroprotective effects make it a promising candidate for the development of novel drugs for the treatment of various disorders. While there are some limitations to its use in research, this compound offers several advantages and has the potential to lead to significant advancements in the field of neuroscience.
Synthesis Methods
The synthesis of 1-(3-propoxybenzoyl)pyrrolidine involves the reaction of 3-propoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid with a high yield. The purity of the compound can be improved by recrystallization using an appropriate solvent.
properties
IUPAC Name |
(3-propoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-10-17-13-7-5-6-12(11-13)14(16)15-8-3-4-9-15/h5-7,11H,2-4,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRNGXSYJLXBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5011438.png)
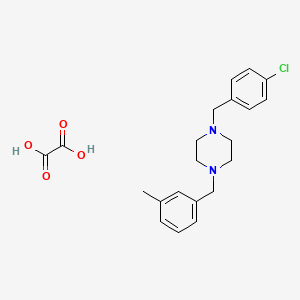
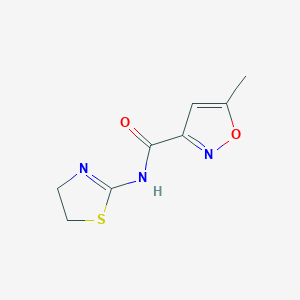
![N-[(isobutylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5011466.png)
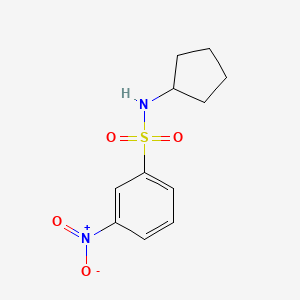
![5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011469.png)
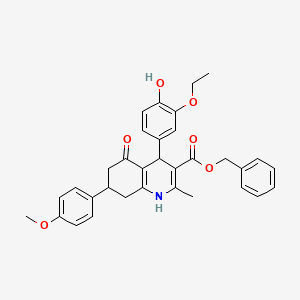
![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5011477.png)
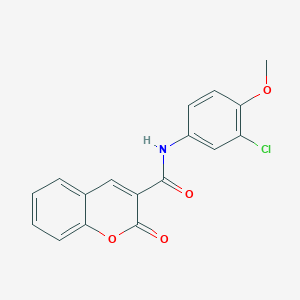
![sec-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5011485.png)
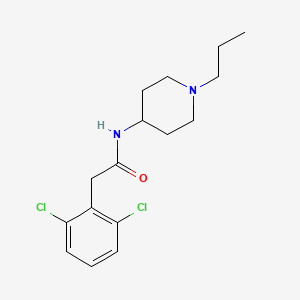
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5011503.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011506.png)
